molecular formula C11H16N2 B13571120 4-Methyl-2-(piperidin-2-yl)pyridine CAS No. 933727-58-3

4-Methyl-2-(piperidin-2-yl)pyridine

Cat. No.: B13571120
CAS No.: 933727-58-3
M. Wt: 176.26 g/mol
InChI Key: QVBVEBHUTILERR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemical and Biological Sciences

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are fundamental building blocks of life, forming the core of essential biomolecules such as nucleic acids, vitamins, and hormones. ajchem-a.com Their prevalence in nature has inspired chemists to explore their synthetic derivatives, leading to a vast array of compounds with significant applications.

In the pharmaceutical industry, it is estimated that over 90% of drugs contain a heterocyclic ring. nih.gov The presence of the nitrogen heteroatom often imparts favorable physicochemical properties, such as improved solubility and the ability to form crucial hydrogen bonds with biological targets. This makes them a cornerstone in the design of new therapeutic agents. nih.gov Their utility extends beyond medicine into agrochemicals, materials science, and catalysis, highlighting their indispensable role in modern chemistry.

Overview of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Molecular Design

Among the myriad of nitrogenous heterocycles, pyridine and piperidine are two of the most prominent and extensively studied scaffolds. Pyridine, an aromatic six-membered ring, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The pyridine ring's electronic properties and its ability to act as a hydrogen bond acceptor make it a versatile component in molecular design.

Piperidine, the saturated counterpart of pyridine, is also a key pharmacophore. chemrevlett.com As one of the most common nitrogen-containing saturated heterocycles in pharmaceuticals, the piperidine ring offers a three-dimensional structure that can effectively probe the binding sites of biological macromolecules. nih.gov The introduction of chiral piperidine scaffolds can significantly enhance biological activity, selectivity, and pharmacokinetic properties. acs.org The hydrogenation of substituted pyridines is a common and effective method for synthesizing a diverse range of piperidine derivatives. nih.gov

Academic Research Context of 4-Methyl-2-(piperidin-2-yl)pyridine

While the broader classes of pyridine and piperidine derivatives are well-documented, the specific compound this compound remains a subject of niche academic interest. Its core structure, which links a piperidine ring at the 2-position to a pyridine ring, is a recognized motif in medicinal chemistry. For instance, the unsubstituted parent compound, (S)-2-(piperidin-2-yl)pyridine, is utilized as a chiral building block in synthetic chemistry. sigmaaldrich.com The well-known stimulant methylphenidate also contains a (piperidin-2-yl) moiety, underscoring the biological relevance of this linkage. wikipedia.org

Research into substituted (piperidin-2-yl)pyridines often focuses on their potential as ligands for various receptors and enzymes. The synthesis of such compounds typically involves the catalytic hydrogenation of the corresponding substituted 2,2'-bipyridine (B1663995) or the functionalization of pre-existing piperidine-pyridine cores. nih.govacs.org Studies on related structures, such as those with different substitution patterns on the pyridine or piperidine rings, have explored their utility as kinase inhibitors and agents for neurological disorders. nih.govacs.orgsmolecule.com For example, derivatives of 2-amino-4-(1-piperidine) pyridine have been investigated as potent inhibitors of ALK and ROS1 kinases, which are targets in cancer therapy. nih.gov

Hypotheses on the Research Potential of the Compound's Core Structure

The specific structure of this compound, featuring a methyl group at the 4-position of the pyridine ring, suggests several hypotheses for its research potential.

Hypothesis 1: Modulated Pharmacokinetic Profile. The addition of a methyl group to the pyridine ring, as seen in this compound, could significantly alter the compound's metabolic stability and pharmacokinetic properties compared to its unsubstituted counterpart. This modification may influence the rate of enzymatic degradation, potentially leading to a more desirable duration of action in a biological system.

Hypothesis 2: Enhanced Target Selectivity. In the context of drug design, the methyl group can act as a steric and electronic modulator, influencing how the molecule binds to its biological target. It is hypothesized that this substitution could enhance the selectivity of the compound for a specific receptor or enzyme subtype. For instance, in kinase inhibition, such modifications can be crucial for avoiding off-target effects. acs.orgacs.org

Hypothesis 3: Novel Neurological or Anticancer Activity. Given that the (piperidin-2-yl)pyridine scaffold is present in compounds with neurological activity and that pyridine derivatives are widely explored in oncology, it is plausible that this compound could exhibit interesting properties in these therapeutic areas. nih.govsmolecule.com The specific substitution pattern may confer a unique pharmacological profile, warranting investigation into its effects on central nervous system targets or cancer cell proliferation.

The exploration of these hypotheses through targeted synthesis and biological screening could unlock the therapeutic potential of this specific molecular architecture.

Chemical Compound Data

Below are data tables for the subject compound and related structures mentioned in the text.

Table 1: Physicochemical Properties of this compound and Related Compounds

Table 2: Compound Names Mentioned in this Article

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933727-58-3

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-2-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3

InChI Key

QVBVEBHUTILERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCCN2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 2 Piperidin 2 Yl Pyridine and Analogues

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The formation of the substituted pyridine core of 4-methyl-2-(piperidin-2-yl)pyridine is a critical aspect of its synthesis. This involves not only the construction of the pyridine ring itself but also the specific placement of the methyl and piperidinyl substituents.

Regioselective Substitution Approaches on Pyridine Derivatives

The regioselective functionalization of pre-existing pyridine rings is a common and powerful strategy to introduce substituents at specific positions. researchgate.netnih.gov For the synthesis of this compound, this entails the selective introduction of a methyl group at the C4 position and a piperidinyl group at the C2 position.

The inherent electronic properties of the pyridine ring typically direct electrophilic attack to the C3 and C5 positions and nucleophilic attack to the C2, C4, and C6 positions. However, modern synthetic methods allow for the functionalization of pyridines at less favored positions. The synthesis of 4-alkylated pyridines, for instance, has been a long-standing challenge but can be achieved with high regioselectivity through methods like the Minisci reaction under controlled conditions. chemrxiv.org One approach involves the use of a blocking group, such as one derived from maleic acid, to direct the alkylation specifically to the C4 position. chemrxiv.org

For the introduction of the piperidinyl moiety at the C2 position, a common strategy is the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position. mdpi.comnih.gov For example, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) derivatives can react with piperidine (B6355638) or its precursors to form the desired C-N bond. mdpi.comnih.gov The reactivity of the 2-halopyridine can be enhanced by the presence of an electron-withdrawing group on the pyridine ring. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the formation of C-N bonds between a pyridine ring and an amine. mdpi.com

The table below summarizes some regioselective functionalization strategies applicable to pyridine derivatives.

Reaction Type Reagents and Conditions Target Position Key Features
Minisci AlkylationAlkyl radical source (e.g., from carboxylic acid), silver nitrate, persulfateC4Allows for direct C-H alkylation of the pyridine ring. chemrxiv.org
Nucleophilic Aromatic Substitution (SNAr)2-Halopyridine, amine, baseC2A classic and effective method for C-N bond formation. mdpi.comnih.gov
Buchwald-Hartwig Amination2-Halopyridine, amine, palladium catalyst, ligand, baseC2A versatile and widely used catalytic method for C-N coupling. mdpi.com

Oxidative and Reductive Transformations of Pyridine Moieties

Oxidative and reductive transformations of the pyridine ring can be employed to facilitate functionalization or to generate precursors for further reactions. For instance, the oxidation of the pyridine nitrogen to form a pyridine N-oxide can activate the ring for nucleophilic attack, particularly at the C2 and C6 positions. mdpi.com This strategy can be utilized to introduce a variety of substituents that can later be converted to the desired piperidinyl group. x-mol.com

Conversely, the partial or complete reduction of the pyridine ring is a key step in many synthetic routes to piperidine derivatives. nih.gov Catalytic hydrogenation of pyridines to piperidines is a well-established process, often employing heterogeneous catalysts such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C). organic-chemistry.orgchemicalbook.com The conditions for these hydrogenations can be controlled to achieve either partial reduction to a dihydropyridine (B1217469) or complete reduction to a piperidine. acs.org

Methods for Piperidine Ring Formation and Stereocontrol

The construction of the chiral piperidine ring and the control of its stereochemistry are paramount for the synthesis of enantiomerically pure this compound.

Intramolecular Cyclization Routes for Piperidine Synthesis

Intramolecular cyclization is a powerful strategy for the construction of the piperidine ring. nih.gov These reactions involve a precursor molecule containing both the nitrogen atom and a reactive moiety that can undergo a ring-closing reaction to form the six-membered ring. Various methods can be employed, including radical cyclizations and transition metal-catalyzed cyclizations. nih.gov For example, the radical cyclization of an appropriately substituted acyclic amine can lead to the formation of a piperidine ring. birmingham.ac.uk The stereochemical outcome of such cyclizations can often be controlled by the substrate and reaction conditions.

Asymmetric Synthesis and Enantioselective Approaches to Chiral Piperidines

The synthesis of enantiomerically pure piperidines is a major focus of modern organic chemistry. rsc.org Asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a highly effective method for producing chiral piperidines. dicp.ac.cnacs.orgresearchgate.netliverpool.ac.uknih.gov This approach involves the use of a chiral catalyst, often based on iridium or rhodium, to control the stereochemical outcome of the hydrogenation. dicp.ac.cnacs.org For instance, iridium catalysts bearing chiral P,N-ligands have been shown to be highly effective in the enantioselective hydrogenation of α-substituted pyridinium salts, yielding chiral piperidines with high enantiomeric excess. acs.org

Another powerful strategy is the rhodium-catalyzed reductive transamination of pyridinium salts. researchgate.netliverpool.ac.ukacs.org In this process, a chiral primary amine is used as both a source of chirality and a nitrogen source, leading to the formation of chiral piperidines with excellent diastereo- and enantioselectivity. researchgate.netliverpool.ac.uk

The table below highlights key asymmetric approaches to chiral piperidines.

Method Catalyst/Reagent Substrate Key Features
Asymmetric HydrogenationChiral Iridium or Rhodium catalystsPyridinium saltsProvides direct access to enantioenriched piperidines. dicp.ac.cnacs.org
Reductive TransaminationRhodium catalyst and a chiral primary aminePyridinium saltsAllows for the synthesis of a variety of chiral piperidines with high stereocontrol. researchgate.netliverpool.ac.uk

Reductive Amination and Hydrogenation Strategies for Piperidine Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including piperidines. nih.govyoutube.com This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com In the context of this compound synthesis, a suitable δ-amino ketone or a related precursor could undergo intramolecular reductive amination to form the piperidine ring.

The direct hydrogenation of pyridine derivatives to piperidines is a fundamental transformation. nih.govchemicalbook.com As mentioned earlier, various catalysts can be employed, and the reaction conditions can be tuned to control the degree of reduction. organic-chemistry.orgchemicalbook.com For the synthesis of 2-substituted piperidines, the stereoselectivity of the hydrogenation can be influenced by the substituent on the pyridine ring and the choice of catalyst. nih.gov

Coupling Reactions for Pyridine-Piperidine Linkage

The construction of the bi-heterocyclic this compound scaffold relies heavily on robust and efficient coupling reactions. These methods are designed to create the pivotal carbon-carbon or carbon-nitrogen bond that links the pyridine and piperidine moieties.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, finding extensive application in the synthesis of complex molecules like pharmaceuticals. researchgate.net These methods are favored for their mild, chemoselective conditions, which are suitable for constructing highly functionalized and intricate molecular structures. researchgate.net In the context of synthesizing analogues of this compound, reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination are of particular importance. researchgate.netacs.org

The Suzuki-Miyaura reaction, for instance, could be employed to couple a 2-halopyridine derivative (e.g., 2-bromo-4-methylpyridine) with a piperidine-based organoboron reagent. The efficacy of such a reaction depends on several factors, including the choice of palladium catalyst, ligands, base, and solvent. acs.org Optimization of these parameters is crucial; for example, studies on similar heterocyclic couplings have shown that changing the ligand-to-metal ratio can influence the reaction's site-selectivity. acs.org

Similarly, the Buchwald-Hartwig amination offers a direct route to form the C-N bond between the pyridine and piperidine rings. This reaction would involve coupling a halopyridine with a piperidine. The choice of palladium precursor, such as Pd(OAc)₂, and appropriate phosphine (B1218219) ligands is critical for achieving high yields. acs.org Research has demonstrated that C-H activation, catalyzed by palladium(II), is a viable method for arylating heterocyclic rings, which can be adapted for such syntheses. nih.gov For instance, using a directing group on the piperidine nitrogen can facilitate the cross-coupling reaction at a specific position. nih.gov

Coupling ReactionReactantsCatalyst System (Example)Key Feature
Suzuki-Miyaura 2-halo-4-methylpyridine + Piperidinylboronic acid/esterPd(OAc)₂ / Phosphine LigandForms a C-C bond between the two rings.
Buchwald-Hartwig 2-halo-4-methylpyridine + PiperidinePd₂(dba)₃ / Buchwald LigandDirectly forms the C-N bond between the rings.
C-H Activation 4-methylpyridine + Substituted PiperidinePd(OAc)₂ / Directing GroupForms C-C or C-N bond via activation of a C-H bond on the pyridine ring. nih.gov

Nucleophilic aromatic substitution (SNAr) provides a classical and effective pathway for linking piperidine to a pyridine ring, particularly when the pyridine ring is activated by electron-withdrawing groups or has a suitable leaving group. nih.gov The reaction typically involves the attack of the piperidine nitrogen nucleophile on an electron-deficient carbon of the pyridine ring, leading to the displacement of a leaving group like a halide.

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the position of substitution on the pyridine ring. nih.gov For instance, studies on N-methylpyridinium ions show a reactivity order of 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo when reacting with piperidine. nih.gov This highlights that the reaction mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate complex rather than the initial nucleophilic addition. nih.gov

In the synthesis of this compound analogues, a strategy could involve the reaction of piperidine with a 2-halo-4-methylpyridine. The conditions for such reactions, including the solvent and base, are critical. In some cases, harsh conditions may be required to achieve substitution. rsc.org The selectivity of the reaction, particularly with poly-substituted pyridines, is a key consideration, as nucleophilic attack can occur at different positions depending on the electronic and steric environment. rsc.org

Reaction TypePyridine Substrate (Example)NucleophileConditionsOutcome
SNAr 2-Fluoro-4-methylpyridinePiperidineAprotic solvent (e.g., DMF), BaseDisplacement of Fluoride to form the C-N bond. nih.gov
SNAr 2-Chloro-4-methylpyridine-N-oxidePiperidineHeatFormation of the piperidine-pyridine linkage.
Selective Substitution Polyhalogenated PyridinePiperidineMildly basic conditionsSite-selective substitution at the most activated position. rsc.org

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials from the reactants into the final product. One approach that aligns with this principle is the C-H functionalization of pyridine N-oxides. rsc.org This method allows for the direct formation of bonds at the C-2 position of the pyridine ring without the need for pre-installed leaving groups, thus avoiding the generation of halide waste. rsc.org Such reactions can be designed to be solvent- and halide-free, further enhancing their green credentials. rsc.org

Metal-free synthesis is another important aspect of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. For pyridine synthesis, methods have been developed that use environmentally friendly reagents like iodine and triethylamine (B128534) to trigger cyclization reactions, providing access to functionalized pyridines without metal catalysts. organic-chemistry.org These protocols often exhibit high chemo-selectivity and tolerance for a wide range of functional groups. organic-chemistry.org

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents constitute a large portion of the waste generated in organic synthesis. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Synthetic methods are being developed that utilize water as the reaction medium, even for reactions that traditionally require organic solvents. acs.org For example, base-promoted amination of polyhalogenated pyridines has been successfully demonstrated in water, providing a practical and environmentally friendly route to aminopyridine derivatives. acs.org

The use of deep eutectic solvents (DESs) and ionic liquids also represents a move towards greener synthesis. mdpi.com These solvents can be less volatile and toxic than conventional organic solvents and can sometimes act as both the reaction medium and a catalyst. mdpi.com Furthermore, the development of protocols that use recyclable catalysts or enable the synthesis to occur in aqueous media without organic solvents contributes significantly to the sustainability of complex chemical syntheses. acs.org

Green Chemistry PrincipleSynthetic StrategyExampleEnvironmental Benefit
Atom Economy C-H FunctionalizationReaction of 4-methylpyridine-N-oxide with a piperidine derivative. rsc.orgHigh efficiency, minimal waste, no halogenated byproducts. rsc.org
Metal-Free Synthesis OrganocatalysisCyclization reactions mediated by non-metallic reagents like iodine. organic-chemistry.orgAvoids heavy metal contamination and associated costs. organic-chemistry.org
Benign Solvents Synthesis in WaterNucleophilic substitution or coupling reactions performed in aqueous media. mdpi.comacs.orgReduced toxicity, improved safety, lower environmental impact. mdpi.comacs.org
Benign Reagents Use of Recyclable CatalystsHeterogeneous catalysts or water-soluble organocatalysts. nih.govSimplified product purification and catalyst reuse. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Structural Determinants for Molecular Recognition

The biological activity of 4-Methyl-2-(piperidin-2-yl)pyridine derivatives is intricately linked to the specific arrangement and nature of their chemical features. The interplay between the pyridine (B92270) and piperidine (B6355638) rings, along with the methyl substituent, dictates how these molecules interact with their biological targets.

Influence of Pyridine and Piperidine Substituents on Biological Interactions

Substituents on the piperidine ring play a vital role in modulating the pharmacological profile of these compounds. For instance, in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, bulky substituents on the piperidine nitrogen can enhance affinity. nih.gov The stereochemistry of the piperidine ring is also a critical determinant of activity. The replacement of a pyrrolidine (B122466) ring with a piperidine ring has been shown to increase activity in certain kinase inhibitors, indicating the importance of the ring size and its conformational properties. acs.orgacs.org

The relative positioning of substituents on both the pyridine and piperidine rings is a key factor in determining the biological activity. For example, in a series of nAChR ligands, bulky substituents at the 6-position of the pyridine ring were found to decrease affinity, highlighting the sensitivity of the binding site to steric hindrance in that region. nih.gov

Conformational Flexibility and Rigidity Analysis of the Core Scaffold

The this compound scaffold possesses a degree of conformational flexibility that is central to its biological activity. This flexibility primarily arises from the rotation around the single bond connecting the pyridine and piperidine rings and the chair-boat conformational flipping of the piperidine ring itself.

The inter-ring torsional angle determines the relative orientation of the two heterocyclic rings. In the solid state, 2,2'-bipyridine (B1663995), a related structure, adopts a planar trans-conformation. However, in solution and upon binding to a receptor, it can adopt a cis-conformation, which is necessary for chelation. The energy barrier for this rotation is a key parameter influencing the binding kinetics and affinity.

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the piperidine ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by the nature of the substituent and its interactions with the rest of the molecule. For 2-substituted piperidines, the conformational preference can be crucial for aligning key pharmacophoric features for optimal receptor interaction. Studies on related 2-substituted piperazines have shown a preference for the axial conformation, which can orient the nitrogen atoms in a way that mimics the binding of natural ligands like nicotine.

Increasing the rigidity of the scaffold can be a strategy to improve potency and selectivity by reducing the entropic penalty upon binding. This can be achieved by introducing features that restrict conformational freedom, such as incorporating the piperidine ring into a bicyclic system.

Exploration of Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. For the this compound scaffold, various bioisosteric replacements and scaffold modifications can be envisioned to enhance its drug-like properties.

One common strategy is the modification of the pyridine ring. For example, replacing the pyridine with other aromatic or heteroaromatic rings can modulate electronic properties, lipophilicity, and metabolic stability. The nitrogen atom in the pyridine ring is a key interaction point, and its replacement with other groups can significantly alter the binding mode. For instance, 2-difluoromethylpyridine has been successfully used as a bioisostere for pyridine-N-oxide. rsc.org

The piperidine ring can also be a subject of bioisosteric replacement. Replacing the piperidine with other saturated heterocycles like pyrrolidine or azepane can alter the ring size and conformational profile, which can impact binding affinity and selectivity. acs.orgacs.org In some cases, replacing the basic piperidine moiety with a neutral group, such as a trans-cyclobutanol, has been shown to improve properties like passive permeability. acs.orgacs.org

Scaffold hopping is another valuable technique where the core scaffold is replaced with a structurally different but functionally similar one. This can lead to the discovery of novel chemical series with improved properties. For example, a 1,6-naphthyridine (B1220473) bicyclic system has been replaced by a substituted pyridine ring in the development of certain kinase inhibitors. acs.orgacs.org

The following table provides examples of potential bioisosteric replacements for the this compound scaffold:

Original MoietyBioisosteric ReplacementPotential Impact
PyridinePyrimidine, Pyridazine, Thiophene, FuranAltered electronics, hydrogen bonding capacity, and metabolic stability
PiperidinePyrrolidine, Azepane, MorpholineModified ring size, conformation, and basicity
Methyl GroupHalogen (e.g., Cl, F), TrifluoromethylAltered lipophilicity, electronic effects, and metabolic stability

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR models can provide valuable insights for the rational design of more potent and selective ligands.

A 3D-QSAR study on a series of potent nAChR ligands with a piperidine-pyridine core revealed the importance of steric interactions for binding affinity. nih.gov The model indicated that bulky substituents at the 6-position of the pyridine ring were detrimental to activity, while larger ring systems incorporating the piperidine nitrogen were favorable. nih.gov Such models generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of new analogs.

Another QSAR study on 3-pyridyl ether ligands for the α4β2 nAChR highlighted the major role of steric and hydrogen-bonding interactions in the binding process. nih.gov These models can help in predicting the activity of newly designed compounds before their synthesis, thus saving time and resources.

The general workflow for a QSAR study on this compound derivatives would involve:

Data Set Selection: A series of analogs with their corresponding biological activities (e.g., IC50 or Ki values).

Descriptor Calculation: Calculation of various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model correlating the descriptors with the activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

Ligand Efficiency and Lipophilicity Metrics in Design Optimization

In modern drug discovery, optimizing potency alone is not sufficient. It is crucial to balance potency with physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this optimization process.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = - (RT ln Ki) / Nheavy

A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP

A higher LLE value (typically > 5) is preferred, as it suggests a better balance between potency and lipophilicity, which can lead to improved pharmacokinetic properties and reduced off-target toxicity. acs.org

For the this compound scaffold, these metrics are invaluable during lead optimization. For example, modifications aimed at increasing potency might also increase lipophilicity, potentially leading to poor solubility or increased metabolic clearance. By monitoring LE and LLE, chemists can make more informed decisions to design compounds with an optimal balance of properties.

The table below illustrates how these metrics could be applied to a hypothetical set of this compound analogs:

CompoundpIC50logPHeavy AtomsLE (kcal/mol/atom)LLE
Analog 1 7.03.0180.534.0
Analog 2 7.52.5200.515.0
Analog 3 8.04.0220.504.0
Analog 4 7.82.2190.565.6

In this hypothetical example, Analog 4 would be considered a high-quality lead due to its high pIC50, favorable LLE, and high LE, suggesting an efficient and well-balanced chemical structure for further development.

Mechanistic Interrogation of Biological Interactions

Investigation of Molecular Target Engagement and Binding Mechanisms

No published studies were identified that investigated the molecular target engagement or binding mechanisms of 4-Methyl-2-(piperidin-2-yl)pyridine.

There is no available data on the ligand-receptor binding kinetics or thermodynamics for this compound. Consequently, parameters such as association rate constants (k_on), dissociation rate constants (k_off), equilibrium dissociation constants (K_d), and thermodynamic parameters (ΔH, ΔS, ΔG) have not been determined for this compound.

Information regarding the modulation of specific receptor or enzyme activity pathways by this compound is not available in the current scientific literature. There are no studies describing its agonistic, antagonistic, or allosteric effects on any known biological targets.

Cellular Target Engagement Studies (Preclinical, non-clinical human data)

No preclinical or non-clinical human cellular target engagement studies for this compound have been documented in published research. Therefore, there is no data on its effects in cellular models, such as target engagement assays or downstream signaling pathway analysis.

Theoretical Frameworks for Mechanistic Delineation

There are no published theoretical or computational studies, such as molecular docking or molecular dynamics simulations, that provide a theoretical framework for the mechanistic delineation of this compound's interactions with any potential biological targets.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting the interaction of a ligand with a biological target at an atomic level. While specific docking or MD studies for 4-Methyl-2-(piperidin-2-yl)pyridine are not available in the current literature, the methodologies are well-established for analogous piperidine (B6355638) and pyridine-containing compounds.

Molecular docking would be employed to predict the preferred binding orientation of this compound within a specific protein's active site. This process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the target. For a compound with the structural features of this compound, key interactions would likely involve hydrogen bonding from the piperidine N-H group and the pyridine (B92270) nitrogen, as well as hydrophobic interactions from the methyl group and the aliphatic piperidine ring.

Following docking, molecular dynamics simulations could provide a more dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. This can reveal crucial information about the conformational changes that may occur upon binding and the key amino acid residues that stabilize the interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. This involves optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms, considering the rotational freedom around the bond connecting the pyridine and piperidine rings.

Frontier molecular orbital theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

For this compound, the HOMO is likely to be localized on the electron-rich piperidine ring and the pyridine nitrogen, while the LUMO would be predominantly on the pyridine ring. The methyl group, being electron-donating, would be expected to raise the energy of the HOMO, potentially making the molecule more reactive. A study on substituted pyridines provides illustrative data on how different substituents can affect the HOMO-LUMO gap. nih.gov

Table 1: Illustrative DFT Calculated Properties for Substituted Pyridines (Note: This data is for representative substituted pyridines and is intended to illustrate the type of information that would be obtained for this compound.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.89-0.456.44
2-Aminopyridine-5.98-0.125.86
4-Nitropyridine-7.82-2.874.95

Source: Adapted from a study on bridged energetic pyridines derivatives. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of negative potential around the pyridine nitrogen atom, making it a likely site for hydrogen bonding. The N-H proton of the piperidine ring would be a region of positive potential. Such maps are crucial for understanding non-covalent interactions in drug-receptor binding. Studies on piperine (B192125) derivatives have utilized MEP maps to understand their electronic properties. researchgate.net

In Silico Prediction of Theoretical Pharmacological Parameters (e.g., ADMET, excluding safety/efficacy)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. While specific ADMET predictions for this compound are not available, data from analogous compounds can provide insights.

A study on piperine analogs provides a relevant example of the types of parameters that would be assessed. nih.gov These include predictions of human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Table 2: Illustrative In Silico Predicted ADMET Properties for Piperine Analogs (Note: This data is for piperine analogs and serves as an example of the ADMET parameters that would be predicted for this compound.)

ParameterPredicted Value for Analog 1Predicted Value for Analog 2
Human Intestinal Absorption (%)> 90> 90
Blood-Brain Barrier PenetrationHighHigh
CYP2D6 InhibitorYesNo
CYP3A4 InhibitorYesYes

Source: Adapted from a study on piperine analogs. nih.gov

For this compound, it would be important to predict its lipophilicity (logP), aqueous solubility, and potential for metabolism by key CYP isoforms. The presence of the basic piperidine and pyridine nitrogens would significantly influence these properties.

Cheminformatics and Data Mining for Research Prioritization

Cheminformatics and data mining are powerful tools for navigating the vast landscape of chemical information and prioritizing research efforts. By analyzing large databases of chemical structures and biological activities, it is possible to identify structure-activity relationships (SAR) and to select novel compounds for synthesis and testing.

In the context of this compound, cheminformatics approaches could be used to search for structurally similar compounds with known biological activities. This could provide clues as to the potential therapeutic targets for this molecule. Furthermore, data mining of scientific literature and patent databases can help to identify gaps in the current research landscape and to position this compound within the broader context of medicinal chemistry programs. The analysis of large virtual libraries of piperidine-based fragments has been shown to be a valuable strategy in fragment-based drug discovery. rsc.org

Advanced Analytical Methodologies in Chemical Research

The rigorous characterization of novel chemical entities is fundamental to modern chemical research. For a compound such as 4-Methyl-2-(piperidin-2-yl)pyridine, a comprehensive suite of advanced analytical methodologies is employed to unambiguously determine its structure, purity, and stereochemistry. These techniques provide the detailed molecular-level information necessary to understand its properties and potential applications.

Preclinical Pharmacological Principles and Model Systems Mechanistic Focus

In Vitro Efficacy and Potency Profiling in Cell-Based Assays

No publicly available data were found regarding the in vitro efficacy and potency of 4-Methyl-2-(piperidin-2-yl)pyridine in cell-based assays.

There is no available information in the public domain detailing any enzyme inhibition or activation studies conducted with this compound.

Information regarding the receptor binding affinity of this compound is not available in published scientific literature.

In Vivo Proof-of-Concept Studies in Mechanistic Animal Models

No in vivo proof-of-concept studies in mechanistic animal models for this compound have been identified in the public scientific record.

Pharmacokinetic Principles in Preclinical Species

There are no available data on the pharmacokinetic properties of this compound in any preclinical species.

Emerging Research Avenues and Future Directions

Utility as a Chemical Probe for Biological Pathway Dissection

A crucial application of potent and selective small molecules is their use as chemical probes to dissect complex biological pathways. An ideal chemical probe can engage a specific target protein, enabling researchers to elucidate the protein's function and its downstream consequences in cellular and physiological contexts. Analogs of 4-Methyl-2-(piperidin-2-yl)pyridine have shown promise as highly selective inhibitors of specific enzymes, positioning them as valuable tools for such investigations.

A prominent example is the development of derivatives that act as potent and selective dual inhibitors of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). acs.orgacs.org These kinases are key regulators in inflammatory signaling pathways. By using a highly selective SIK2/SIK3 inhibitor, researchers can precisely probe the roles of these specific isoforms in cellular processes, such as the production of pro-inflammatory cytokines like IL-6. acs.orgmdpi.com For instance, the pyridine (B92270) derivative GLPG3970 (also known as filgotinib) was identified as a first-in-class dual SIK2/SIK3 inhibitor, demonstrating excellent kinome selectivity. acs.org Such compounds allow for the detailed study of the SIK signaling cascade, differentiating its effects from those of other related kinases and helping to validate SIK2 and SIK3 as therapeutic targets for autoimmune and inflammatory diseases. acs.orgacs.org This ability to selectively inhibit specific targets makes this class of compounds powerful instruments for advancing our fundamental understanding of human biology.

Exploration in New Therapeutic Area Paradigms (mechanistic basis only)

The mechanistic versatility of the pyridine-piperidine scaffold allows for its exploration in a wide range of therapeutic areas beyond traditional targets. Research into analogs of this compound is uncovering novel mechanisms of action with the potential to address unmet medical needs.

Kinase Inhibition in Inflammation and Autoimmunity: A major area of exploration is the development of kinase inhibitors for inflammatory diseases. The mechanistic basis lies in targeting specific kinases that are central to pro-inflammatory signaling.

SIK2/SIK3 Inhibition: As mentioned, dual inhibitors of SIK2 and SIK3 are being investigated for autoimmune diseases. acs.org The therapeutic rationale is that inhibiting SIK2/3 leads to the activation of transcription factors that promote the expression of anti-inflammatory cytokines, thereby rebalancing the immune response. The discovery of potent pyridine derivatives like GLPG4970 was the result of extensive structure-activity relationship (SAR) studies to achieve high potency and selectivity against other kinases. acs.orgacs.org

MSK1 Inhibition: Mitogen- and Stress-Activated Kinase 1 (MSK1) is another key nuclear kinase involved in the inflammatory response, particularly through the NF-κB pathway. mdpi.com A 6-phenylpyridin-2-yl guanidine (B92328) compound served as an initial hit for developing MSK1 inhibitors. Subsequent design and synthesis of derivatives and mimetics led to compounds capable of reducing the release of pro-inflammatory cytokines like IL-6, demonstrating potential for treating conditions such as asthma. mdpi.com

Targeting Protein Homeostasis in Cancer: A novel anticancer strategy involves the targeted activation of human caseinolytic protease P (HsClpP), an enzyme crucial for maintaining mitochondrial protein homeostasis. Recently, derivatives based on a 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold were identified as a new class of HsClpP agonists. acs.org The lead compound, SL44, was shown to induce the degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma (HCC) cells. This provides a mechanistic rationale for using HsClpP agonists as a potential treatment for HCC. acs.org

Chemokine Receptor Antagonism: The structure-activity relationship of pyridyl-piperazinyl-piperidine derivatives has been explored to develop antagonists for the human CXCR3 receptor. researchgate.net This receptor plays a role in immune cell trafficking, and its antagonism is a potential therapeutic strategy for inflammatory conditions. Optimization efforts have focused on improving pharmacokinetic profiles and minimizing off-target effects. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The discovery and optimization of novel drug candidates is a complex process that can be significantly accelerated by artificial intelligence (AI) and machine learning (ML). tum.de These technologies are being integrated into the design of new molecules, including those based on the pyridine-piperidine scaffold.

De Novo Design: Generative models can explore vast, uncharted areas of chemical space to create entirely new pyridine-piperidine derivatives that are optimized for binding to a specific biological target. nih.gov These platforms use an ensemble of different generative algorithms to maximize the diversity and quality of the designed structures. nih.gov

Lead Optimization: Once a promising hit compound is identified, ML models can predict its properties, such as activity, absorption, distribution, metabolism, and excretion (ADME). nih.gov This allows chemists to prioritize the synthesis of compounds with the highest probability of success, reducing the number of molecules that need to be made and tested. nih.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity of new compounds. tum.de This data-driven approach helps to guide the modification of the lead compound to enhance its potency and selectivity. The ultimate goal is to create an end-to-end pipeline that suggests new chemical structures and optimizes them for both activity and pharmacological properties. tum.de

The successful application of these ML models relies on their thoughtful integration into the decision-making processes of medicinal chemistry programs, where they augment the expertise of chemists. nih.gov

Challenges and Opportunities in Pyyridine-Piperidine Chemistry for Complex Molecule Synthesis

While the pyridine-piperidine core is highly valuable, the synthesis of complex, substituted derivatives presents significant challenges. However, recent innovations in synthetic chemistry are providing new opportunities to overcome these hurdles.

Challenges:

Pyridine Hydrogenation: A common method for synthesizing piperidines is the hydrogenation of the corresponding pyridine ring. researchgate.netnih.gov However, this reaction often requires harsh conditions, such as high pressures and temperatures, and the use of expensive transition metal catalysts. nih.gov Furthermore, achieving stereoselectivity to obtain a specific isomer can be difficult under these conditions, which is a critical requirement for modern pharmaceuticals. nih.gov

Piperidine (B6355638) Functionalization: The three-dimensional nature of the piperidine ring makes it more challenging to functionalize with the same level of predictability as flat aromatic systems like pyridine. news-medical.net Traditional methods for adding substituents to piperidines have been less convenient and generalizable. acs.org

Opportunities:

Biocatalysis and Radical Coupling: A groundbreaking two-step strategy has recently been developed to simplify the synthesis of complex piperidines. news-medical.netacs.org This method combines:

Enzymatic C-H Oxidation: Using enzymes developed through directed evolution, specific C-H bonds on the piperidine ring can be selectively oxidized to introduce hydroxyl groups. acs.org This provides a "handle" at a precise location on the 3D structure.

Radical Cross-Coupling: These hydroxylated piperidines can then undergo radical cross-coupling reactions, often using nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This modular approach avoids the need for many protecting groups and expensive precious metal catalysts like palladium, offering a more efficient and cost-effective route to a wide diversity of complex piperidine structures. news-medical.netacs.org This innovation represents a significant leap forward, analogous to how palladium cross-coupling revolutionized pyridine chemistry decades ago, and it promises to accelerate the discovery of new drugs based on the piperidine scaffold. news-medical.net

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-(piperidin-2-yl)pyridine?

Methodological Answer: The synthesis of this compound can be approached via two primary strategies:

  • Nucleophilic Substitution : Reacting a pre-functionalized pyridine derivative (e.g., 4-methyl-2-chloropyridine) with piperidine under basic conditions (e.g., NaOH in dichloromethane) to introduce the piperidinyl moiety. This method requires careful control of reaction time and temperature to avoid side reactions such as over-alkylation .
  • Hydrogenation of Alkenylpyridines : Starting from a methylpyridine with a conjugated alkene, catalytic hydrogenation (e.g., using PtO₂ or Pd/C) can reduce the double bond while forming the piperidine ring. For example, hydrogenation of 4-methyl-2-vinylpyridine derivatives yields alkyl-substituted piperidines with high regioselectivity .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield RangeKey ChallengesReferences
Nucleophilic SubstitutionNaOH, DCM, 25–40°C60–75%Competing side reactions
Catalytic HydrogenationH₂, PtO₂/Pd/C, Et₂O/MeOH70–85%Catalyst sensitivity to impurities

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C4 and piperidinyl at C2). Key diagnostic signals:
    • Methyl group: ~δ 2.3–2.5 ppm (singlet, 3H).
    • Piperidinyl protons: δ 1.5–3.0 ppm (multiplet, 10H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 178.146 for C₁₁H₁₈N₂⁺).
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient). Retention time: ~8–10 min under standard conditions .

Q. Table 2: Predicted vs. Observed Physical Properties

PropertyPredicted ValueObserved Value (Literature)Reference
Density (g/cm³)1.116 ± 0.061.10–1.12
Boiling Point (°C)190.2 ± 40.0185–195
pKa4.78 ± 0.204.5–5.0

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents in pyridine-based syntheses?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Groups : Use electron-withdrawing groups (e.g., nitro or cyano) at specific positions to direct nucleophilic/electrophilic attacks. For example, a methyl group at C4 can sterically hinder substitution at adjacent positions .
  • Catalyst Design : Transition-metal catalysts (e.g., Rh or Pd) in hydroformylation or cross-coupling reactions can enhance selectivity for C2 or C4 positions. For instance, Rh-catalyzed hydroformylation of 4-methyl-2-vinylpyridine favors C2 functionalization .

Key Consideration : Steric effects from the 4-methyl group may reduce reactivity at C3 and C5, simplifying product isolation .

Q. What methodological considerations are critical for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against target enzymes (e.g., kinases or cytochrome P450 isoforms). Include positive controls (e.g., known inhibitors) and validate results via dose-response curves .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to determine binding affinity (Kᵢ). Ensure membrane preparations are free of endogenous ligands that may interfere .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential. Compare with structurally related compounds (e.g., anabasine derivatives) to establish structure-activity relationships .

Q. How should researchers address contradictions in reported reaction yields or biological activity data?

Methodological Answer:

  • Variable Analysis : Identify differences in reaction conditions (e.g., solvent purity, catalyst batch) or biological assay protocols (e.g., cell passage number, serum concentration) that may explain discrepancies .
  • Statistical Validation : Replicate experiments with larger sample sizes (n ≥ 3) and apply t-tests or ANOVA to assess significance. For example, if yields vary by >10%, re-examine purification steps (e.g., column chromatography vs. recrystallization) .
  • Comparative Studies : Benchmark results against literature data for analogous compounds (e.g., 2-(piperidin-2-yl)pyridine derivatives) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.